![molecular formula C19H24Cl2N4O2 B2578713 2-[[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl]-methylamino]-N-(3,4-dichlorophenyl)acetamide CAS No. 950003-84-6](/img/structure/B2578713.png)
2-[[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl]-methylamino]-N-(3,4-dichlorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of amines with alkyl cyanoacetates . The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis
The molecular structure of this compound is based on the molecular formula C18H22Cl2N4O2. More specific structural information may be available from specialized databases or scientific literature.Chemical Reactions Analysis
Cyanoacetamide derivatives are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Scientific Research Applications
Anesthetic Applications
Surgical Anesthesia in Animals
Early studies on ketamine, a related compound, highlighted its effectiveness as a surgical anesthetic in animals. For instance, an intramuscular injection of ketamine hydrochloride, in combination with other agents, produced rapid and safe surgical anesthesia in guinea pigs, demonstrating its potential for use in veterinary medicine (Shucard, Andrew, & Beauford, 1975).
Crystal Structure and Potency
Crystallographic Analysis
The crystal structure of ketamine hydrochloride was determined, showcasing the compound's molecular configuration. This study emphasized the dramatic difference in potency between the (S)-(+)-ketamine hydrochloride salt and its R isomer, offering insights into the stereospecific effects of such compounds (Hakey, Ouellette, Zubieta, & Korter, 2008).
Neurobehavioural Functioning
On-Road Safety and Neurobehavioral Functioning
Research on ketamine's effects on neurobehavioral functioning, such as driving ability, sheds light on the broader implications of its psychoactive properties. This work is crucial in understanding the drug's impact on cognitive domains and traffic safety, providing a foundation for assessing the safety of substances with similar chemical structures (Hayley, Stough, Verster, van de Loo, & Downey, 2015).
Obstetric Anesthesia
Obstetric Anesthesia
Studies have also explored ketamine's role as an obstetric anesthetic agent, offering evidence of its efficacy and safety during childbirth. These investigations contribute to a broader understanding of how compounds with similar chemical structures might be utilized in obstetric settings (Little et al., 1972).
Synthetic and Analytical Chemistry
Synthesis and Analogs
Research into the synthesis of ketamine and its analogs has been extensive, aiming to understand and develop new therapeutic agents based on its structure. These efforts include exploring various synthetic routes and analyzing the pharmacological effects of ketamine derivatives, enriching the field of medicinal chemistry with valuable insights into the potential applications of similar compounds (Jose, Dimitrov, & Denny, 2018).
properties
IUPAC Name |
2-[[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl]-methylamino]-N-(3,4-dichlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24Cl2N4O2/c1-24(11-17(26)23-14-6-7-15(20)16(21)10-14)12-18(27)25(2)19(13-22)8-4-3-5-9-19/h6-7,10H,3-5,8-9,11-12H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUNPTFHCIPDKFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC(=C(C=C1)Cl)Cl)CC(=O)N(C)C2(CCCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl]-methylamino]-N-(3,4-dichlorophenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





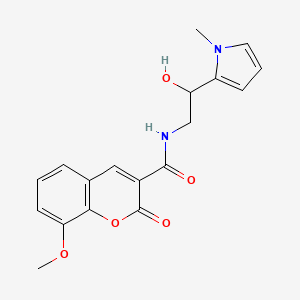
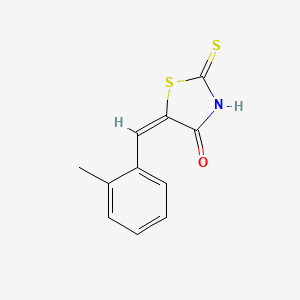
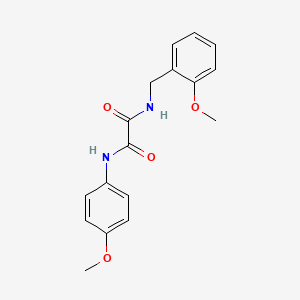
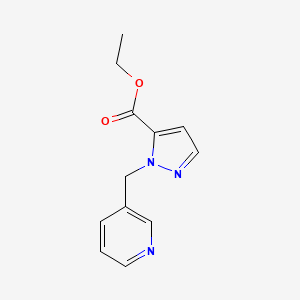

![1-[(3,5-dimethylisoxazol-4-yl)methyl]-4-(1H-imidazol-4-ylsulfonyl)-1,4-diazepane](/img/structure/B2578645.png)
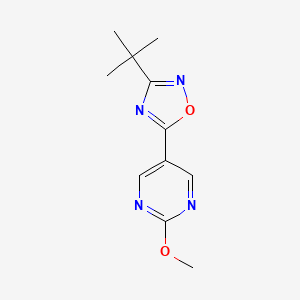
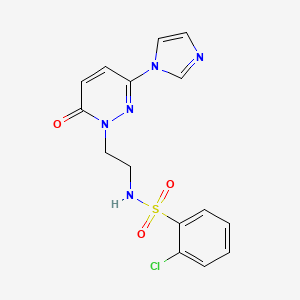

![Ethyl 2-[[4-(trifluoromethoxy)phenyl]carbamoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2578652.png)